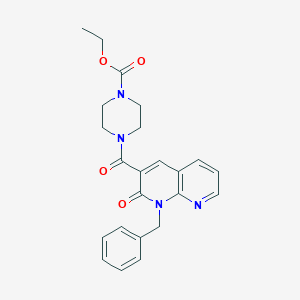
Ethyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H24N4O4 and its molecular weight is 420.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key Features:
- Contains a naphthyridine core, known for its broad spectrum of biological activities.
- The presence of a piperazine moiety enhances its pharmacological profile.
1. Antimicrobial Activity
Research has indicated that derivatives of naphthyridine exhibit significant antimicrobial properties. For instance, compounds similar to ethyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine) have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of DNA gyrase or topoisomerase IV, essential for bacterial DNA replication and transcription.
| Compound | Activity | Target Organism | Reference |
|---|---|---|---|
| Ethyl 4-(1-benzyl-2-oxo...) | Antibacterial | E. coli | |
| Ethyl 4-(1-benzyl-2-oxo...) | Antifungal | Candida albicans |
2. Antitumor Activity
Several studies have reported the antitumor potential of naphthyridine derivatives. The compound is believed to exert its effects through multiple pathways, including the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Case Study:
In vitro studies demonstrated that ethyl 4-(1-benzyl-2-oxo...) significantly reduced the viability of various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating potent cytotoxicity.
3. Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, which are crucial in managing conditions like arthritis and other inflammatory diseases. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).
Research Findings:
A study reported that the compound showed a significant reduction in paw edema in carrageenan-induced inflammation models, suggesting its potential as an anti-inflammatory agent.
The biological activities of ethyl 4-(1-benzyl-2-oxo...) can be attributed to several mechanisms:
- Enzyme Inhibition: Particularly against COX enzymes and DNA gyrase.
- Apoptosis Induction: Triggering programmed cell death in tumor cells.
- Antioxidant Properties: Reducing oxidative stress and inflammation.
Properties
IUPAC Name |
ethyl 4-(1-benzyl-2-oxo-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-2-31-23(30)26-13-11-25(12-14-26)21(28)19-15-18-9-6-10-24-20(18)27(22(19)29)16-17-7-4-3-5-8-17/h3-10,15H,2,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPGCGYOYGAKLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














